![molecular formula C14H13BrClNO B2748820 4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol CAS No. 1232809-40-3](/img/structure/B2748820.png)
4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on synthesizing and characterizing complexes of 4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol with metals, such as copper(II) and oxido-vanadium(IV), to explore their structural and thermal properties. For instance, Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes with this compound, showcasing distorted square pyramidal and octahedral geometries, respectively, characterized by various analytical techniques, including FT-IR, UV–Vis, TGA, and X-ray diffraction. These studies are crucial for understanding the compound's coordination chemistry and potential applications in catalysis and material science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Environmental and Catalytic Applications
The compound has also been studied for its role in environmental chemistry, particularly in the formation of bromophenols during water chlorination processes, which are significant as disinfection byproducts. Sweetman and Simmons (1980) investigated the production of bromophenols from the chlorination of waters containing bromide ion and phenol, providing insights into the environmental fate of brominated compounds and their potential impacts on water quality (Sweetman & Simmons, 1980).
Biological Evaluation and DNA Interaction
Another avenue of research involves the evaluation of derivatives of this compound for biological activities, including antimicrobial and antidiabetic effects, as well as their interaction with DNA. Rafique et al. (2022) synthesized and characterized derivatives, demonstrating broad-spectrum antimicrobial activities against various strains and significant inhibition of amylase and glucosidase, suggesting potential for antidiabetic therapy. Moreover, these compounds exhibited promising DNA interaction properties, highlighting their potential as anticancer agents (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Molecular Synthesis and Characterization
Further studies delve into the synthesis of this compound's derivatives for exploring their structural properties and potential applications. Khalaji et al. (2017) synthesized a Schiff base compound and characterized it through various spectroscopic methods, providing a foundation for further exploration of its chemical and physical properties (Khalaji, Mighani, Kazemnejadi, Gotoh, Ishida, Fejfarová, & Dušek, 2017).
Eigenschaften
IUPAC Name |
4-bromo-2-[(2-chloro-6-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-3-2-4-12(16)14(9)17-8-10-7-11(15)5-6-13(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDTZVQQTYBXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
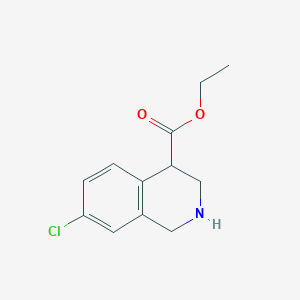
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)
![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)

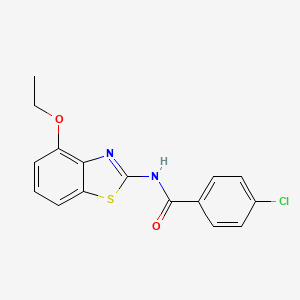
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)
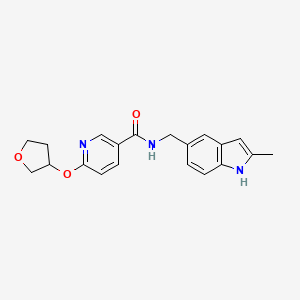
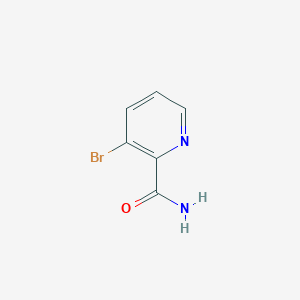

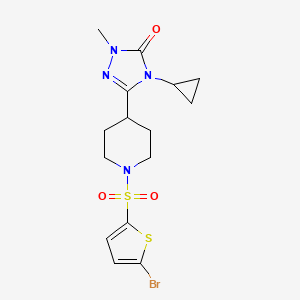
![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
